molecular formula C13H17NO4 B11113457 5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid

5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid

Cat. No.: B11113457
M. Wt: 251.28 g/mol
InChI Key: QFTLFOUQAWKHFR-UHFFFAOYSA-N
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Description

5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid is an organic compound that features a methoxybenzyl group attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-methoxybenzylamine with a suitable precursor such as 5-oxopentanoic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxybenzyl group may enhance the compound’s binding affinity to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzoic acid: Shares the methoxybenzyl group but differs in the amino acid backbone.

    5-Aminolevulinic acid: Similar in having an amino acid structure but lacks the methoxybenzyl group.

Uniqueness

5-[(2-Methoxybenzyl)amino]-5-oxopentanoic acid is unique due to the presence of both the methoxybenzyl group and the pentanoic acid moiety. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methylamino]-5-oxopentanoic acid

InChI

InChI=1S/C13H17NO4/c1-18-11-6-3-2-5-10(11)9-14-12(15)7-4-8-13(16)17/h2-3,5-6H,4,7-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

QFTLFOUQAWKHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCCC(=O)O

Origin of Product

United States

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